molecular formula C10H14ClN3O2 B1490571 Ethyl 4-[(6-chloropyrimidin-4-yl)amino]butanoate CAS No. 1339560-78-9

Ethyl 4-[(6-chloropyrimidin-4-yl)amino]butanoate

Cat. No. B1490571
CAS RN: 1339560-78-9
M. Wt: 243.69 g/mol
InChI Key: KWSQDHGLIQXBBX-UHFFFAOYSA-N
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Description

Ethyl 4-[(6-chloropyrimidin-4-yl)amino]butanoate, also known as E4CB, is a synthetic compound of pyrimidine, an organic compound with a five-membered ring containing four carbon atoms and one nitrogen atom. E4CB is one of the most widely used pyrimidine derivatives in scientific research. It has a variety of applications in biochemical and physiological research, and has been used in laboratory experiments to study the effects of various compounds on living cells.

Scientific Research Applications

Microbial Degradation and Environmental Impact

A study on the degradation of chlorimuron-ethyl, a compound related to Ethyl 4-[(6-chloropyrimidin-4-yl)amino]butanoate, by Aspergillus niger highlights its significance in addressing environmental concerns. The fungus degrades chlorimuron-ethyl, utilized as a herbicide, through microbial transformation, suggesting potential applications in bioremediation to mitigate soil and water contamination (Sharma, Banerjee, & Choudhury, 2012).

Medicinal Chemistry and Drug Development

Research into novel thiazolo[5,4-d]pyrimidines and their molluscicidal properties demonstrates the chemical's application in developing compounds to combat schistosomiasis by targeting snail hosts. This showcases its role in synthesizing potential pharmaceuticals (El-bayouki & Basyouni, 1988).

Antimicrobial and Anticancer Agents

Synthesis of novel compounds for antimicrobial and anticancer applications has been explored, where derivatives of this compound serve as key intermediates. These studies provide insights into the compound's utility in developing new therapeutics (Hafez, El-Gazzar, & Al-Hussain, 2016).

Agricultural Chemistry

The compound's application extends to agricultural chemistry, where its derivatives are investigated for their potential as herbicides or insecticides, demonstrating the chemical's importance in developing new agricultural products.

Synthetic Chemistry and Catalysis

In synthetic chemistry, this compound and its derivatives are pivotal in creating various heterocyclic compounds, serving as building blocks for more complex molecules. This highlights its role in advancing synthetic methodologies and contributing to the development of new catalysts or synthetic routes (Zhu, Lan, & Kwon, 2003).

properties

IUPAC Name

ethyl 4-[(6-chloropyrimidin-4-yl)amino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O2/c1-2-16-10(15)4-3-5-12-9-6-8(11)13-7-14-9/h6-7H,2-5H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSQDHGLIQXBBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCNC1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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